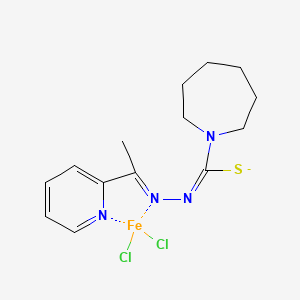
Iron, dichloro(hexahydro-1H-azepine-1-carbothioic acid (1-(2-pyridinyl)ethylidene)hydraziato)
Description
Dichloro(hexahydro-1H-azépine-1-carbothioate d'acide (1-(2-pyridinyl)éthylidène)hydraziato) de fer est un composé chimique complexe de formule moléculaire C14H19Cl2FeN4S.
Propriétés
Numéro CAS |
82641-25-6 |
|---|---|
Formule moléculaire |
C14H19Cl2FeN4S- |
Poids moléculaire |
402.1 g/mol |
Nom IUPAC |
dichloroiron;(NE,1E)-N-(1-pyridin-2-ylethylidene)azepane-1-carbohydrazonothioate |
InChI |
InChI=1S/C14H20N4S.2ClH.Fe/c1-12(13-8-4-5-9-15-13)16-17-14(19)18-10-6-2-3-7-11-18;;;/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,17,19);2*1H;/q;;;+2/p-3/b16-12+;;; |
Clé InChI |
UAGKTCUFZIVLQS-SYBKDYESSA-K |
SMILES isomérique |
C/C(=N\N=C(/N1CCCCCC1)\[S-])/C2=CC=CC=N2.Cl[Fe]Cl |
SMILES canonique |
CC(=NN=C(N1CCCCCC1)[S-])C2=CC=CC=N2.Cl[Fe]Cl |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du dichloro(hexahydro-1H-azépine-1-carbothioate d'acide (1-(2-pyridinyl)éthylidène)hydraziato) de fer implique généralement la réaction du chlorure de fer avec l'acide hexahydro-1H-azépine-1-carbothioïque et l'hydrazine de 1-(2-pyridinyl)éthylidène dans des conditions contrôlées. La réaction est réalisée sous atmosphère inerte pour éviter l'oxydation et est généralement effectuée à des températures élevées pour assurer une réaction complète .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le dichloro(hexahydro-1H-azépine-1-carbothioate d'acide (1-(2-pyridinyl)éthylidène)hydraziato) de fer a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme catalyseur dans diverses réactions organiques en raison de sa capacité à faciliter les processus de transfert d'électrons.
Biologie : Le composé est étudié pour son rôle potentiel dans les systèmes biologiques, en particulier dans les mimétiques enzymatiques et comme modèle pour les protéines contenant du fer.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation dans les systèmes d'administration de médicaments et comme agent anticancéreux.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur d'autres composés complexes du fer.
Mécanisme d'action
Le mécanisme d'action du dichloro(hexahydro-1H-azépine-1-carbothioate d'acide (1-(2-pyridinyl)éthylidène)hydraziato) de fer implique son interaction avec des cibles moléculaires par le biais de la chimie de coordination. Le centre fer peut subir des réactions redox, facilitant les processus de transfert d'électrons. Le composé peut également se lier à divers ligands, modifiant ainsi ses propriétés chimiques et sa réactivité.
Applications De Recherche Scientifique
Iron, dichloro(hexahydro-1H-azepine-1-carbothioic acid (1-(2-pyridinyl)ethylidene)hydraziato) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent.
Industry: It is used in the development of new materials and as a precursor for other complex iron compounds.
Mécanisme D'action
The mechanism of action of Iron, dichloro(hexahydro-1H-azepine-1-carbothioic acid (1-(2-pyridinyl)ethylidene)hydraziato) involves its interaction with molecular targets through coordination chemistry. The iron center can undergo redox reactions, facilitating electron transfer processes. The compound can also bind to various ligands, altering its chemical properties and reactivity .
Comparaison Avec Des Composés Similaires
Composés similaires
Dichloro(hexahydro-1H-azépine-1-carbothioate d'acide (1-(2-pyridinyl)éthylidène)hydraziato) de fer : Structure similaire mais avec des ligands différents.
Dichloro(hexahydro-1H-azépine-1-carbothioate d'acide (1-(2-pyridinyl)éthylidène)hydraziato) de fer : Un autre composé similaire avec des variations dans la structure du ligand.
Unicité
L'unicité du dichloro(hexahydro-1H-azépine-1-carbothioate d'acide (1-(2-pyridinyl)éthylidène)hydraziato) de fer réside dans son arrangement spécifique de ligands, qui lui confère des propriétés chimiques et physiques distinctes. Cela le rend particulièrement utile dans des applications spécialisées où d'autres composés similaires peuvent ne pas être aussi efficaces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


